2,3-Bis(3,4-dimethoxyphenyl)butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(3,4-dimethoxyphenyl)butanedioic acid is an organic compound with the molecular formula C20H22O8 This compound is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a butanedioic acid backbone
Vorbereitungsmethoden
The synthesis of 2,3-Bis(3,4-dimethoxyphenyl)butanedioic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to form the desired product. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Analyse Chemischer Reaktionen
2,3-Bis(3,4-dimethoxyphenyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with lithium aluminum hydride may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2,3-Bis(3,4-dimethoxyphenyl)butanedioic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,3-Bis(3,4-dimethoxyphenyl)butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
2,3-Bis(3,4-dimethoxyphenyl)butanedioic acid can be compared with other similar compounds, such as:
2,3-Bis(3,4-dimethoxybenzylidene)butanedioic acid: This compound has a similar structure but differs in the substitution pattern on the phenyl rings.
2,3-Bis(4-methylbenzoyloxy)butanedioic acid: This compound has different substituents on the phenyl rings, which may result in different chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
653572-61-3 |
---|---|
Molekularformel |
C20H22O8 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
2,3-bis(3,4-dimethoxyphenyl)butanedioic acid |
InChI |
InChI=1S/C20H22O8/c1-25-13-7-5-11(9-15(13)27-3)17(19(21)22)18(20(23)24)12-6-8-14(26-2)16(10-12)28-4/h5-10,17-18H,1-4H3,(H,21,22)(H,23,24) |
InChI-Schlüssel |
NFACICSQCYRXMS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(C(C2=CC(=C(C=C2)OC)OC)C(=O)O)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.